3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C6H6ClF3N2O |
|---|---|
Molecular Weight |
214.57 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H6ClF3N2O/c7-3-4-11-5(13-12-4)1-2-6(8,9)10/h1-3H2 |
InChI Key |
DYHZUNVIFIALKW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C1=NC(=NO1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide Cyclization and Chlorination
One well-documented approach involves the use of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine as a key intermediate, which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring bearing the chloromethyl and trifluoropropyl substituents.
- In a 500 mL reaction flask, dissolve 40.8 g of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine in 150–200 g of toluene or 1,2-dichloroethane.
- Add phosphorus oxychloride (approximately 45.99 g to 61.32 g depending on scale) dropwise under stirring at room temperature.
- Heat the reaction mixture to 80–85 °C and maintain for 20–24 hours to promote ring closure and chloromethyl group formation.
- After reaction completion, cool below 10 °C and quench carefully with water.
- Extract the organic layer, wash with aqueous sodium bicarbonate until neutral, dry, and concentrate to isolate the product.
| Parameter | Value |
|---|---|
| Solvent | Toluene or 1,2-dichloroethane |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 80–85 °C |
| Reaction Time | 20–24 hours |
| Yield | Up to 90.2% |
| Purity | ~97.3% |
This method yields this compound as an oily or crystalline product, depending on workup conditions.
Amidoxime Route via Trifluoroacetyl Halides
Another approach involves the synthesis of amidoxime intermediates from cyano precursors, followed by reaction with trifluoroacetyl halides (e.g., trifluoroacetyl chloride or trifluoroacetyl fluoride) to form the oxadiazole ring.
- Preparation of hydroxyamidine (amidoxime) intermediates by treating cyano compounds with hydroxylamine hydrochloride in the presence of a base such as triethylamine in methanol.
- Subsequent ring closure with trifluoroacetyl halides under controlled conditions, generating the 1,2,4-oxadiazole ring with trifluoropropyl substitution.
- Chloromethylation can be introduced either during this step or via a separate chlorination step.
- High yields with reduced side products.
- Eco-friendly process with lower trifluoroacetic acid (TFA) byproduct formation.
- Scalable and commercially viable.
Reaction Conditions Summary:
| Step | Conditions |
|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, triethylamine, methanol, 0–100 °C |
| Ring closure with trifluoroacetyl halides | Trifluoroacetyl chloride or fluoride, base, atmospheric to elevated pressure (0.8–80 atm), temperature variable |
| Base options | Triethylamine, diisopropylethylamine, pyridine, others |
| Yield | High, with minimized TFA byproducts |
This route is particularly noted for its safety, simplicity, and reduced environmental impact compared to older methods.
Alternative Chloromethylation Methods
For the chloromethylation of 1,2,4-oxadiazole derivatives, reagents such as boron trifluoride diethyl etherate have been employed to facilitate the introduction of the chloromethyl group onto the oxadiazole ring, starting from oxime precursors like 2-chloro-acetamide oxime.
This method involves:
- Reaction of 2-chloro-acetamide oxime with trimethoxymethane and boron trifluoride diethyl etherate as catalyst.
- Formation of the chloromethyl-substituted oxadiazole ring under mild conditions.
While this method is more common for simpler oxadiazole derivatives, it provides foundational knowledge for chloromethylation chemistry applicable to trifluoropropyl-substituted analogs.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazide cyclization + POCl₃ | 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, POCl₃ | Toluene / 1,2-Dichloroethane | 80–85 | 20–24 | ~90 | High purity, scalable, common industrial method |
| Amidoxime + trifluoroacetyl halides | Hydroxylamine, trifluoroacetyl chloride/fluoride, base | Methanol, others | 0–100 | Variable | High | Eco-friendly, reduced TFA byproducts |
| Chloromethylation with BF3·OEt2 | 2-Chloro-acetamide oxime, BF3·OEt2 | Various | Mild | - | Moderate | Used for simpler oxadiazoles, catalyst-dependent |
Research Results and Observations
The hydrazide cyclization method using phosphorus oxychloride is well-documented with yields exceeding 90% and product purity above 97%, making it a robust and reproducible route for synthesizing this compound.
The amidoxime-trifluoroacetyl halide route offers advantages in environmental impact and process safety, with the possibility of one-pot synthesis and minimized purification steps, which is beneficial for large-scale industrial production.
The choice of base and solvent critically influences the reaction efficiency and product yield in amidoxime-based syntheses, with triethylamine and methanol being preferred for their balance of reactivity and ease of handling.
Chloromethylation strategies employing boron trifluoride diethyl etherate, while effective for simpler oxadiazoles, require further adaptation for trifluoropropyl-substituted systems due to steric and electronic effects.
Chemical Reactions Analysis
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxadiazole oxides or reduction to yield oxadiazole derivatives with different functional groups.
Addition Reactions: The trifluoropropyl group can engage in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a 1,2,4-oxadiazole core substituted at the 3-position with a chloromethyl (-CH₂Cl) group and at the 5-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, influencing electronic distribution and reactivity.
Comparison with Structural Analogs
Structural Variations
Similar 1,2,4-oxadiazole derivatives differ primarily in the substituents at the 5-position of the heterocyclic ring. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : The trifluoromethylphenyl analog exhibits higher lipophilicity (logP estimated >3) compared to polar substituents like thiophen-3-yl (logP ~2.5) or methoxyphenyl (logP ~2.8) due to the -CF₃ group’s hydrophobicity .
- Thermal Stability : Oxadiazoles with aromatic substituents (e.g., phenyl, bromophenyl) demonstrate higher thermal stability (>150°C) than alkyl-substituted analogs (e.g., tert-butyl) .
- Reactivity : The chloromethyl (-CH₂Cl) group is a reactive site for nucleophilic substitution, enabling functionalization. Electron-withdrawing groups (e.g., -CF₃, -Cl) may accelerate this reactivity .
Data Tables
Biological Activity
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This oxadiazole derivative is characterized by the presence of both chloromethyl and trifluoropropyl groups, which may influence its reactivity and biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H6ClF3N2O
- Molecular Weight : 214.57 g/mol
- CAS Number : 1498590-45-6
The biological activity of this compound may involve interaction with various biological targets such as enzymes and receptors. The chloromethyl group can participate in nucleophilic substitution reactions, potentially altering biochemical pathways. Additionally, the trifluoropropyl group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. Specific studies on related oxadiazoles suggest potential applications against various pathogens and cancer cell lines.
Table 1: Summary of Biological Activities Related to Oxadiazole Derivatives
Case Studies
- Antitubercular Activity : A study highlighted the effectiveness of certain oxadiazole derivatives against Mycobacterium tuberculosis strains. For instance, a derivative showed an IC50 value of 0.045 µg/mL against the H37Rv strain . This indicates significant potential for developing new treatments for tuberculosis.
- Antimalarial Properties : Research conducted by the Commonwealth Scientific and Industrial Research Organisation (CSIRO) identified several oxadiazol compounds with slow-action antiplasmodial activity against Plasmodium falciparum. The compounds demonstrated selective inhibition with IC50 values below 1 µM . This suggests that oxadiazoles could be promising candidates for malaria treatment.
Q & A
Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cycloaddition or condensation reactions. For example, hydrazonoyl chlorides can react with trifluoropropyl-substituted amidoximes under basic conditions (e.g., triethylamine) to form the oxadiazole core . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect yield. The trifluoropropyl group may require inert atmospheres to prevent decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) is common.
- Key Data :
| Method | Starting Materials | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | Hydrazonoyl chloride + amidoxime | 65–75 | ≥95 | |
| Condensation | Benzohydrazide + chloroacetyl chloride | 55–60 | 90–95 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Identifies chloromethyl (-CH2Cl, δ 4.2–4.5 ppm) and trifluoropropyl (-CF3, δ -63 to -65 ppm in 19F NMR) groups .
- IR Spectroscopy : Confirms C-Cl (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- HRMS : Validates molecular weight (e.g., m/z 262.61 g/mol for C8H7ClF3N2O) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N.
Q. How does the chloromethyl group influence reactivity and derivatization potential?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form secondary derivatives. For example, reaction with piperidine yields amine-functionalized analogs for biological testing . Solvent polarity (e.g., DCM vs. DMSO) and base strength (e.g., K2CO3 vs. NaH) modulate reaction rates and selectivity.
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) study this compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT Calculations : Predict electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites (e.g., chloromethyl as electrophilic center) .
- Molecular Docking : Used to model interactions with biological targets (e.g., TIP47 protein, linked to apoptosis in cancer cells). Docking scores correlate with experimental IC50 values .
- Example : A study on similar oxadiazoles showed binding affinity (Ki = 0.8 µM) to α7 nicotinic receptors via hydrophobic interactions with trifluoropropyl groups .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:
- Dose-Response Curves : Establish EC50/IC50 consistency across replicates.
- Meta-Analysis : Compare data from analogs (e.g., trifluoromethylphenyl vs. trifluoropropyl derivatives) to identify SAR trends .
- Quality Control : HPLC purity checks (>95%) and cytotoxicity controls (e.g., against HEK293 cells) .
Q. How can lipophilicity and pharmacokinetics be optimized without compromising bioactivity?
- Methodological Answer :
- logP Adjustments : Introduce polar groups (e.g., -OH, -NH2) to the trifluoropropyl chain while retaining the oxadiazole core.
- Prodrug Design : Mask chloromethyl with ester groups for improved solubility, which hydrolyze in vivo .
- In Silico Screening : Predict ADMET properties (e.g., using SwissADME) to balance lipophilicity (clogP ≈ 2.5–3.5) and bioavailability .
Q. What are critical considerations for stability studies under varying conditions?
- Methodological Answer :
- pH Stability : Hydrolysis of chloromethyl group accelerates under alkaline conditions (pH > 9). Use buffered solutions (pH 4–7) for storage .
- Thermal Stability : Decomposition observed >120°C; recommend storage at 2–8°C in amber glass to prevent photodegradation .
- Solvent Effects : Stability in DMSO > ethanol > water. Avoid prolonged exposure to protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
